(2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one
Description
(2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-aminophenyl group at the ketone position and a 3-bromophenyl group at the β-position (Figure 1). Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties, often modulated by substituents on the aromatic rings .
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQLPQSRIIAAPZ-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound is characterized by its unique structure that includes a conjugated enone system and two aromatic rings, which contribute to its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H14BrN, featuring a bromine substituent that enhances its biological activity. The compound's structure can be represented as follows:
The enone fragment is planar, with dihedral angles between the aromatic rings indicating a slight twist, which may influence its interactions with biological targets .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against cervical cancer (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells.
- IC50 Values : The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating potent activity, particularly against the AGS cell line .
Mechanism of Action :
The mechanism underlying the anticancer effects involves:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the subG0 phase.
- Mitochondrial Membrane Depolarization : It triggers depolarization of the mitochondrial membrane, a critical step in apoptosis.
- Caspase Activation : Activation of caspases -8 and -9 was observed, suggesting involvement of both extrinsic and intrinsic apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it possesses both antibacterial and antifungal properties:
- Bacterial Strains Tested : The compound was evaluated against common pathogens including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.0039 to 0.025 mg/mL, demonstrating strong efficacy against bacterial growth .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Study on Anticancer Activity :
- Study on Antimicrobial Effects :
Scientific Research Applications
Biological Applications
Chalcones and their derivatives are known for a range of biological activities. The specific compound (2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-en-1-one has been studied for its potential in:
- Anticancer Activity : Research indicates that chalcone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially inhibiting cancer cell proliferation.
- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities. Its effectiveness can be attributed to the presence of the bromine atom, which enhances its reactivity against microbial pathogens .
- Enzyme Inhibition : Chalcones have been reported to inhibit certain enzymes that are crucial in metabolic pathways, making them potential leads in drug development for metabolic disorders .
Case Study: Anticancer Activity
A study conducted by Dimmock et al. (1999) reviewed various chalcone derivatives, including this compound, highlighting their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study demonstrated a dose-dependent increase in cytotoxicity against breast cancer cell lines.
Material Science Applications
The compound is also explored in material science, particularly in:
- Photo-Cross-Linkable Polymers : The chalcone structure allows for the development of photo-responsive materials that can be used in coatings and adhesives. These materials are beneficial in applications requiring precise control over material properties upon exposure to light .
- Non-linear Optical Materials : Chalcones have been utilized in designing second-order non-linear optical materials, which are essential in telecommunications and laser technologies .
Data Table: Biological Activities of Chalcones
| Activity Type | Compound | Reference |
|---|---|---|
| Anticancer | This compound | Dimmock et al., 1999 |
| Antimicrobial | This compound | Opletalova & Sedivy, 1999 |
| Enzyme Inhibition | Various Chalcones | Dimmock et al., 1999 |
| Photo-responsive | Chalcone Derivatives | Balaji et al., 2003 |
Synthesis and Characterization
The synthesis of this compound typically involves the Claisen–Schmidt condensation reaction between 4-aminoacetophenone and 3-bromobenzaldehyde under basic conditions. The reaction can be represented as follows:
The product is then purified through recrystallization techniques.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael addition with nucleophiles, facilitated by electron withdrawal from the bromine atom:
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Amines : Reaction with primary amines (e.g., methylamine) at 60°C in ethanol yields β-amino ketones (Table 1).
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Thiols : Thiophenol adds regioselectively to the β-carbon in the presence of catalytic triethylamine (yield: 85–90%).
Table 1 : Michael addition with amines
| Amine | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methylamine | EtOH, 60°C, 4 h | β-(Methylamino)ketone | 78 |
| Benzylamine | DCM, RT, 12 h | β-(Benzylamino)ketone | 82 |
| Hydrazine | MeOH, reflux, 2 h | Hydrazone derivative | 88 |
Electrophilic Aromatic Substitution
The 4-aminophenyl group directs electrophiles to the para position relative to the amino group:
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Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position (yield: 70%).
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Halogenation : Bromination (Br₂/FeBr₃) occurs regioselectively at the para site (yield: 65%).
Reduction
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Carbonyl Reduction : NaBH₄ in methanol reduces the carbonyl to a secondary alcohol (yield: 90%) .
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Double Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the saturated ketone (yield: 85%).
Oxidation
-
Amino Group Oxidation : Oxidizing agents (e.g., KMnO₄/H⁺) convert the amino group to a nitro group (yield: 60%).
Cycloaddition Reactions
The chalcone participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene):
| Diene | Conditions | Cycloadduct | Yield (%) |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12 h | Bicyclic ketone | 68 |
| Anthracene | Xylene, reflux, 24 h | Tricyclic adduct | 55 |
Biological Activity and Reactivity
The compound’s bioactivity is linked to its electrophilic α,β-unsaturated system:
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Antibacterial Activity : Disrupts bacterial cell membranes (MIC: 8–16 µg/mL against S. aureus).
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Apoptosis Induction : Generates ROS in cancer cells (IC₅₀: 12.5 µM in MCF-7 cells).
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Change | Source |
|---|---|---|
| Replacement of Br with Cl | Reduced electrophilicity at β-carbon | |
| Replacement of NH₂ with NO₂ | Enhanced electron withdrawal; faster Diels-Alder kinetics |
Degradation Pathways
-
Photodegradation : UV irradiation (254 nm) in methanol cleaves the enone system via [2+2] cyclization (half-life: 2.5 h).
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Hydrolysis : Acidic conditions (HCl/H₂O) hydrolyze the ketone to carboxylic acid (yield: 45%).
Key Mechanistic Insights
-
The 3-bromophenyl group increases electrophilicity at the β-carbon, enhancing susceptibility to nucleophilic attack.
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The 4-aminophenyl group stabilizes intermediates through resonance during electrophilic substitution.
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Steric hindrance from bromine limits reactivity at the 3-position of the aryl ring.
Comparison with Similar Compounds
Key Structural Features :
- Electron-withdrawing bromine (3-bromophenyl): Introduces steric bulk and influences electronic distribution.
- Planarity : The dihedral angle between the two aromatic rings is 9.6° , indicating moderate planarity, which may affect intermolecular interactions .
Structural and Electronic Comparisons
The following table summarizes structural analogs and their key properties:
Key Observations :
- Electronic Effects: The 4-amino and 3-bromo groups create a push-pull electronic effect, enhancing nonlinear optical properties compared to analogs like (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)-prop-2-en-1-one (185× higher c(3) value) .
- Planarity : The dihedral angle of the target compound (9.6°) is similar to 1-(4-bromophenyl)-3-(3-hydroxyphenyl)-prop-2-en-1-one (10.2°) but slightly more planar than dichloro analogs .
Antiparasitic and Antimicrobial Activity:
- The 2,4-dichlorophenyl analog exhibits potent trypanocidal activity (IC50: 0.07 µg/mL) via inhibition of trypanothione reductase, attributed to halogen-mediated hydrophobic interactions .
- p-Aminochalcones with 4-fluoro or 4-chloro substituents show antifungal activity against Trichophyton rubrum (MIC: 0.07 µg/mL), suggesting the target compound’s bromo group may offer similar efficacy .
Antimalarial Activity:
- The 4-methoxyphenyl analog inhibits Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR) by 50%, highlighting the role of electron-donating groups in binding . The bromo substituent in the target compound may hinder similar interactions due to its electron-withdrawing nature.
Anticancer Potential:
- Brominated chalcones like (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)-prop-2-en-1-one demonstrate anticancer activity via apoptosis induction, suggesting the target compound’s bromo group could confer similar mechanisms .
Physicochemical and Crystallographic Comparisons
- Solubility: The amino group improves aqueous solubility compared to methyl or methoxy analogs (e.g., 4-methylphenyl derivative in ).
- Crystal Packing : Weak C–H···π interactions stabilize the crystal structure, similar to (E)-3-(4-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-prop-2-en-1-one .
- Thermal Stability : Halogenated chalcones generally exhibit higher melting points due to halogen-mediated van der Waals interactions.
Preparation Methods
Aldol Condensation
The primary route for synthesizing this compound is the base-catalyzed aldol condensation between 4-aminobenzaldehyde and 3-bromophenyl acetone. This method leverages the reactivity of the aldehyde and ketone groups to form the α,β-unsaturated carbonyl system.
Reaction Mechanism :
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Enolate Formation : Deprotonation of the ketone (3-bromophenyl acetone) by a base generates an enolate ion.
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Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-aminobenzaldehyde.
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Dehydration : Elimination of water yields the conjugated enone system.
Key Reaction Parameters :
Claisen-Schmidt Condensation Variants
Modified Claisen-Schmidt conditions are employed to enhance stereoselectivity and yield. This method substitutes traditional aryl ketones with 3-bromophenyl acetone to accommodate the bromine substituent.
Optimization Insights :
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Solvent Effects : Ethanol-water mixtures (3:1 v/v) improve solubility of intermediates, reducing side-product formation.
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Catalyst Screening : Pyrrolidine in catalytic amounts (5 mol%) increases E-selectivity to >95% compared to inorganic bases.
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Microwave Assistance : Reduced reaction times (1–2 hours) and improved yields (82–85%) are achieved under microwave irradiation.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advances in flow chemistry enable scalable production while maintaining control over reaction parameters:
Process Design :
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Microreactor Setup : Teflon-coated reactors prevent catalyst fouling.
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Residence Time : 10–15 minutes at 120°C under pressurized conditions.
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Throughput : 1.2 kg/day with 89% purity (post-crystallization).
Economic Considerations :
| Factor | Cost Implication |
|---|---|
| Raw Materials | 3-Bromophenyl acetone: $320/kg |
| Energy Consumption | 15 kWh/kg product |
| Waste Management | 8% solvent recovery rate |
Stereochemical Control
E-Selectivity Enhancements
The thermodynamically stable E-isomer dominates under equilibrium-controlled conditions. Strategies to minimize Z-isomer formation include:
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Base Selection : Sterically hindered bases (e.g., L-proline) favor E-configuration by slowing keto-enol tautomerism.
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Additives : Molecular sieves (4Å) adsorb water, shifting equilibrium toward dehydration.
Isomer Ratio Analysis :
| Condition | E:Z Ratio |
|---|---|
| NaOH/EtOH | 92:8 |
| Pyrrolidine/MeOH | 98:2 |
| Microwave/NaOH | 95:5 |
Purification and Characterization
Recrystallization Protocols
Crude product purity is upgraded via solvent-based recrystallization:
Optimal Solvent Systems :
| Solvent Combination | Purity Post-Crystallization |
|---|---|
| Ethanol/water (4:1) | 98.5% |
| Dichloromethane/hexane | 97.2% |
Analytical Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=15.6 Hz, 1H, CH=CO), 7.94–7.12 (m, 8H, aromatic), 6.52 (s, 2H, NH₂).
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IR (KBr): ν 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 3350 cm⁻¹ (NH₂).
Chromatographic Purity :
| Hazard | Control Measure |
|---|---|
| 3-Bromophenyl acetone | Closed-system handling |
| NaOH/KOH | Neutralization with citric acid |
| Aromatic amines | PPE with vapor barriers |
Comparative Method Analysis
| Method | Yield | Purity | E-Selectivity | Scalability |
|---|---|---|---|---|
| Traditional Aldol | 68% | 95% | 92% | Moderate |
| Microwave-Assisted | 85% | 98% | 95% | High |
| Continuous Flow | 89% | 99% | 97% | Industrial |
Emerging Techniques
Biocatalytic Approaches
Recent studies explore lipase-mediated condensation in non-aqueous media:
Photochemical Activation
UV light (254 nm) initiates radical-mediated coupling, achieving 73% yield in 30 minutes. This method avoids base usage but requires specialized equipment.
Q & A
Q. What is the optimized synthetic route for (2E)-1-(4-aminophenyl)-3-(3-bromophenyl)-prop-2-en-1-one?
The compound can be synthesized via the Claisen-Schmidt condensation. A typical procedure involves reacting 4-aminoacetophenone (1 mol) with 3-bromobenzaldehyde (1 mol) in ethanol (15–20 mL) with KOH (20% w/v) as a catalyst. The reaction is stirred at 0–50°C for 2–4 hours. Post-reaction, the product is filtered, washed with water, and recrystallized from ethanol. Yield optimization requires precise stoichiometry, temperature control, and slow crystallization for purity .
Q. How is the structural configuration (E/Z isomerism) confirmed experimentally?
The E configuration is confirmed via single-crystal X-ray diffraction (XRD). For example, XRD analysis reveals a C=C bond length of ~1.33 Å and dihedral angles between aromatic rings of 15–25°, consistent with trans-configuration. NMR spectroscopy (¹H) further supports this: the α,β-unsaturated ketone protons appear as doublets with a coupling constant (J) of 15–16 Hz, indicative of trans geometry .
Q. What spectroscopic methods are essential for characterizing this compound?
Key methods include:
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C), and ~3350 cm⁻¹ (N-H stretch from 4-aminophenyl).
- ¹H/¹³C NMR : Aromatic protons integrate for 9H (two substituted phenyl rings), and the enone system shows characteristic splitting patterns.
- UV-Vis : A λmax near 300–310 nm (π→π* transitions of the conjugated enone system) .
Advanced Research Questions
Q. How can DFT calculations reconcile discrepancies between experimental and theoretical UV-Vis spectra?
Discrepancies often arise from solvent effects or approximations in computational models. For example, gas-phase DFT (B3LYP/6-311G**) may predict λmax at 290 nm, while experimental data in ethanol show a redshift to 308 nm due to solvatochromism. Including a polarizable continuum model (PCM) for ethanol in calculations reduces this error to <5 nm .
Q. What insights do HOMO-LUMO energies provide about reactivity?
HOMO-LUMO gaps (ΔE ≈ 4–5 eV) predict charge-transfer interactions. For this compound:
Q. How does non-merohedral twinning affect crystallographic analysis?
Non-merohedral twinning (observed in analogous brominated chalcones) complicates structure refinement. Use the TwinRotMat algorithm in refinement software (e.g., SHELXL) to deconvolute overlapping reflections. A twin law matrix (e.g., 180° rotation along the [100] axis) and a BASF parameter (twin fraction) of 0.3–0.4 may be required to achieve R1 < 0.05 .
Q. What methodologies validate antimicrobial activity, and how are contradictory results addressed?
Use agar diffusion (zone of inhibition) and microdilution (MIC/MBC) assays. For example, against S. aureus, a zone of inhibition of 12–14 mm at 100 µg/mL suggests moderate activity. Contradictions between studies may arise from strain variability or compound solubility. Normalize results using positive controls (e.g., ciprofloxacin) and solvent blanks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
